molecular formula C17H18N4O2S B2966977 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1797976-63-6

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2966977
CAS No.: 1797976-63-6
M. Wt: 342.42
InChI Key: SWRFWSDOADRNDL-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropyl and thiophen-2-yl groups. The pyrazole ring is linked via an ethyl chain to an isoxazole carboxamide moiety. This structure combines aromatic and aliphatic elements, with the thiophene and isoxazole rings contributing to its electronic and steric properties.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-13(10-19-23-11)17(22)18-6-7-21-15(12-4-5-12)9-14(20-21)16-3-2-8-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRFWSDOADRNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H20N4OS
  • Molecular Weight : 336.43 g/mol

The structure includes a pyrazole ring, an isoxazole moiety, and a cyclopropyl group, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies have indicated that compounds with similar structures exhibit significant inhibition of various enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antibacterial properties against specific strains of bacteria. For instance, derivatives of similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Antioxidant Properties : Isoxazole derivatives have been noted for their antioxidant capabilities, which may protect cells from oxidative stress .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeTest SystemResultReference
AChE InhibitionIn vitro assaysIC50 values ranging from 0.63 to 6.28 µM
AntibacterialS. typhi, B. subtilisModerate to strong activity
AntioxidantC. elegans, human fibroblastsSignificant antioxidant activity
Urease InhibitionEnzyme assaysIC50 values comparable to standard inhibitors

Case Study 1: AChE Inhibition

In a study evaluating various pyrazole derivatives, this compound demonstrated potent AChE inhibitory activity, with IC50 values indicating it could serve as a lead compound for further development in treating Alzheimer's disease.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition against S. typhi, suggesting potential for development as an antibacterial agent.

Comparison with Similar Compounds

Structural Analogues with Thiophene Moieties

The thiophen-2-yl group in the target compound is a critical pharmacophore. For example:

  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones () replace the pyrazole-isoxazole system with a quinolone core. These derivatives exhibit antibacterial activity against Gram-positive pathogens (MIC: 0.25–4 µg/mL) but lack the cyclopropyl and isoxazole substituents, suggesting reduced steric complexity compared to the target compound .
  • (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () shares the thiophen-2-yl ethylamine motif but incorporates a tetrahydronaphthalene scaffold. Its activity focuses on serotonin receptor modulation, highlighting how scaffold variation alters biological targets .

Table 1: Key Structural Differences in Thiophene-Containing Analogues

Compound Core Structure Key Substituents Reported Activity
Target Compound Pyrazole-isoxazole Cyclopropyl, thiophen-2-yl, ethyl Not explicitly reported
Piperazinyl quinolones () Quinolone Bromothiophen-2-yl, piperazine Antibacterial
Tetrahydronaphthalen-2-amine () Tetrahydronaphthalene Dual thiophen-2-yl ethyl groups Serotonin modulation
Pyrazole-Based Analogues

Pyrazole derivatives in the evidence often exhibit substituent-dependent bioactivity:

  • N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () replaces the isoxazole carboxamide with a thiazole-acetamide group. This compound’s spectral data (e.g., IR: 1665 cm⁻¹ for C=O) confirm its stability, while the phenyl-pyrazole moiety enhances lipophilicity .
  • 5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole (inferred from target compound) lacks the ethyl-isoxazole chain but shares the cyclopropyl-thiophene substitution.

Table 2: Pyrazole Derivatives Comparison

Compound Substituents on Pyrazole Linked Moieties Potential Application
Target Compound Cyclopropyl, thiophen-2-yl Ethyl-isoxazole carboxamide Unknown
Thiazol-4-ylphenyl acetamide () 3-methyl-1-phenyl Thiazole-acetamide Enzyme inhibition
Isoxazole Carboxamide Analogues

Isoxazole carboxamides are rare in the provided evidence, but related structures include:

  • Thiazol-5-ylmethyl carbamates () replace isoxazole with thiazole, which increases sulfur-mediated π-stacking. For example, (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate () shows protease inhibitory activity due to its rigid oxazolidinone core .
Key Research Findings and Limitations
  • Bioactivity Gaps: The target compound’s structural complexity (cyclopropyl + thiophene + isoxazole) may enhance target selectivity but complicates synthesis and solubility. No direct potency data are available in the evidence.
  • Synthetic Challenges : Analogues like those in require multi-step routes (e.g., condensation of thiophene aldehydes with amines), suggesting similar synthetic hurdles for the target compound .

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